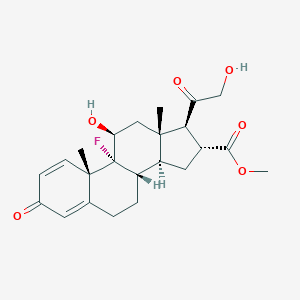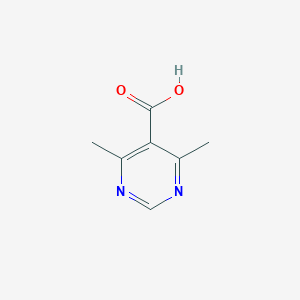
(S)-Didemethylamino Citalopram Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Didemethylamino Citalopram Carboxylic Acid is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression This compound is structurally related to escitalopram, the S-enantiomer of citalopram, which is known for its high affinity and selectivity for the serotonin transporter (SERT)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Didemethylamino Citalopram Carboxylic Acid typically involves multiple steps starting from commercially available precursors. One common route includes:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, such as (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.
Hydrolysis: The intermediate undergoes hydrolysis to convert the nitrile group to a carboxylic acid group, resulting in (S)-1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid.
Demethylation: The final step involves the removal of the dimethylamino group to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions to facilitate each step efficiently.
Chemical Reactions Analysis
Types of Reactions: (S)-Didemethylamino Citalopram Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of activating agents such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
Chemistry: As a precursor for synthesizing other pharmacologically active compounds.
Biology: Studying its interaction with biological targets, particularly the serotonin transporter.
Medicine: Potential use as an antidepressant or in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials or as a chemical intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (S)-Didemethylamino Citalopram Carboxylic Acid is presumed to be similar to that of citalopram and escitalopram, involving the inhibition of serotonin reuptake in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound likely targets the serotonin transporter (SERT), binding to its central cavity and preventing serotonin reuptake.
Comparison with Similar Compounds
Citalopram: A racemic mixture of R- and S-enantiomers, used as an antidepressant.
Escitalopram: The S-enantiomer of citalopram, known for its high selectivity and potency as an SSRI.
Desmethylcitalopram: A metabolite of citalopram with a similar mechanism of action but lower potency.
Uniqueness: (S)-Didemethylamino Citalopram Carboxylic Acid is unique due to the absence of the dimethylamino group and the presence of a carboxylic acid group. This structural modification may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy, selectivity, or reduced side effects.
Properties
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNRZJODZWUKX-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462080 |
Source


|
| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766508-94-5 |
Source


|
| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-[2-(Benzyloxy)propylidene]hydrazinecarboxaldehyde](/img/structure/B131183.png)









![8-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B131211.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)

